molecular formula C18H17ClN2O2 B11366498 N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11366498
M. Wt: 328.8 g/mol
InChI Key: RXYQKNYJYAMYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorobenzyl group, a methoxy group, and a carboxamide group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Carboxamide Formation: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-amine.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
  • Used in the study of indole-based signaling pathways in biological systems.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
  • Studied for its interactions with biological targets such as enzymes or receptors.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Potential applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carboxamide: Lacks the methyl group on the indole nitrogen.

    N-(4-chlorobenzyl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy group.

    N-(4-chlorobenzyl)-5-methoxy-1H-indole-2-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.

Uniqueness:

  • The presence of both the 4-chlorobenzyl and methoxy groups in N-(4-chlorobenzyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide contributes to its unique chemical properties and reactivity.
  • The combination of these functional groups may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C18H17ClN2O2/c1-21-16-8-7-15(23-2)9-13(16)10-17(21)18(22)20-11-12-3-5-14(19)6-4-12/h3-10H,11H2,1-2H3,(H,20,22)

InChI Key

RXYQKNYJYAMYBS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.